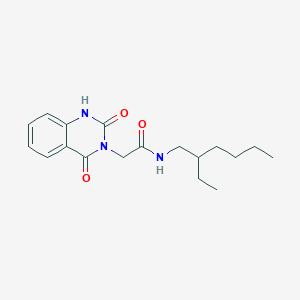

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c1-3-5-8-13(4-2)11-19-16(22)12-21-17(23)14-9-6-7-10-15(14)20-18(21)24/h6-7,9-10,13H,3-5,8,11-12H2,1-2H3,(H,19,22)(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBYKJMVMRLGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Cyclization

The quinazoline-2,4-dione moiety is synthesized from anthranilic acid through a cyclocondensation reaction. Anthranilic acid reacts with benzoyl chloride in the presence of pyridine to form benzoxazin-4-one, a key intermediate. Subsequent treatment with hydrazine hydrate in ethanol induces ring expansion, yielding 3-amino-2-phenylquinazoline-4-(3H)-one. For the target compound, modifications to this step may involve substituting benzoyl chloride with alternative acylating agents to adjust steric or electronic properties.

Functionalization at the N-3 Position

The N-3 amino group of the quinazoline-2,4-dione is acylated using chloroacetyl chloride. This reaction occurs in dry dioxane with triethylamine as a base, producing 2-chloro-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide. Critical spectral data for this intermediate include:

- IR : C=O stretches at 1689 cm⁻¹ (quinazolinone) and 1643 cm⁻¹ (acetamide), with C–Cl stretch at 700 cm⁻¹.

- ¹H NMR : A singlet at δ 3.89 ppm (CH₂Cl) and aromatic protons at δ 7.45–7.73 ppm.

Mechanistic Insights and Side Reactions

Competing Pathways

Under acidic conditions, the quinazoline-2,4-dione core may undergo hydrolysis, necessitating strict anhydrous environments. Overheating during chloroacetylation can lead to dimerization via Michael addition, mitigated by controlled temperatures (≤80°C).

Byproduct Formation

Common byproducts include:

- Unreacted Chloroacetamide : Detectable via TLC (Rf = 0.31 in benzene/chloroform/methanol).

- Diacetylated Derivatives : Formed if excess chloroacetyl chloride is used, removable via alkaline washes.

Spectroscopic Characterization

Infrared Spectroscopy

Nuclear Magnetic Resonance

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone core or the acetamide group.

Substitution: The ethylhexyl side chain can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)acetamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound’s potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, make it a subject of interest in biological research.

Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including drug development for various diseases.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Anticonvulsant Quinazolinone Derivatives

a) N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-yl)Acetamide

- Structure : Features a 2,4-dichlorophenylmethyl group attached to the acetamide nitrogen.

- The cyclic amide fragment (quinazolin-dione) is critical for binding to GABAergic targets, though its derivatives showed only partial efficacy (17% mortality reduction in mice) .

- Comparison: The 2-ethylhexyl group in the target compound replaces the aromatic dichlorophenylmethyl group.

b) 1-Benzyl-Substituted Derivatives

Anti-Inflammatory and Analgesic Analogues

a) 2-(Ethylamino)-N-(4-Oxo-2-Phenylquinazolin-3(4H)-yl)Acetamide

- Structure: Ethylamino substitution on the acetamide chain.

- Comparison : The target compound’s 2-ethylhexyl group may enhance solubility or prolong half-life but could reduce target specificity due to increased hydrophobicity.

Heterocyclic Hybrids with Acetamide Linkers

a) Benzimidazole-Triazole-Acetamide Hybrids

- Structure : Combines benzimidazole and triazole moieties via an acetamide linker.

- Activity : Demonstrated antiviral activity against HCV, highlighting how heterocycle choice directs therapeutic application .

- Comparison : The quinazolin-dione core in the target compound may favor neurological targets over viral enzymes due to differences in electronic and steric profiles.

Physicochemical Properties

| Compound | Core Structure | Substituent | logP (Predicted) | Water Solubility |

|---|---|---|---|---|

| Target Compound | Quinazolin-dione | N-(2-ethylhexyl) | High | Low |

| N-[(2,4-Dichlorophenyl)Methyl] Analogue | Quinazolin-dione | N-(2,4-dichlorophenylmethyl) | Moderate | Moderate |

| Benzimidazole-Triazole Hybrid | Benzimidazole-Triazole | N-(p-nitrophenyl) | Moderate | Low |

Biological Activity

2-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)acetamide is a compound belonging to the quinazoline family, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a quinazoline scaffold, which is crucial for its biological activity. The presence of the 2-ethylhexyl group enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains.

Efficacy Against Bacteria

The antimicrobial activity of this compound was assessed using the agar well diffusion method. The results indicated moderate to good activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 70 |

| Escherichia coli | 15 | 65 |

| Candida albicans | 11 | 80 |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents, particularly in light of increasing antibiotic resistance.

Anticancer Activity

Quinazoline derivatives have also shown promise in cancer therapy. The compound's anticancer activity was investigated through various assays against different cancer cell lines.

Case Studies

- Cell Line Studies : In vitro studies revealed that the compound effectively inhibited cell proliferation in several cancer cell lines, including HCT-116 and MCF-7. The IC50 values ranged from 4.42 to 6.39 μM, comparable to established anticancer drugs like sorafenib.

- Mechanism of Action : Flow cytometric analysis indicated that the most potent analogs induced apoptosis primarily through the G1 phase arrest in the cell cycle. This suggests that the compound may interfere with critical regulatory pathways involved in cell division and survival.

Docking Studies

Molecular docking studies were performed to understand the binding interactions between the compound and target proteins such as EGFR and VEGFR-2. The docking results showed favorable binding affinities, indicating that the compound could effectively inhibit these kinases involved in tumor growth and angiogenesis.

Q & A

Q. What are the critical synthetic steps and optimization strategies for synthesizing 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)acetamide?

The synthesis involves:

- Step 1 : Formation of the quinazolinone core via cyclization of methyl 2-isothiocyanatobenzoate with glycine, followed by oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .

- Step 2 : Activation of the carboxylic acid using N,N′-carbonyldiimidazole (CDI) to form an intermediate reactive ester .

- Step 3 : Coupling with 2-ethylhexylamine under controlled conditions (e.g., anhydrous solvent, 40–60°C, 6–8 hours) to form the final acetamide .

Optimization : Adjust reaction time, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of CDI to improve yield (>75%) and purity (>95%) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration (e.g., quinazolinone aromatic protons at δ 7.2–8.1 ppm, ethylhexyl chain methyl groups at δ 0.8–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₁₈H₂₃N₃O₃: theoretical 329.17 g/mol) and detect impurities .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. How should initial biological screening be designed to evaluate anticonvulsant activity?

- In vitro assays : GABA receptor binding affinity using radioligand displacement (IC₅₀ values) .

- In vivo models : Pentylenetetrazol (PTZ)-induced seizures in mice (dose range: 10–100 mg/kg; monitoring seizure latency and mortality) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to assess substituent effects on biological activity?

-

Methodology :

- Variation : Synthesize derivatives with substituents at the quinazolinone 1-position (e.g., benzyl, halogenated, or methoxy groups) .

- Testing : Compare in vitro GABA affinity and in vivo anticonvulsant efficacy (e.g., ED₅₀ values).

-

Example Data :

Substituent (R) GABA IC₅₀ (μM) Seizure Protection (PTZ Model) 2,4-diCl-Benzyl 12.3 80% at 50 mg/kg 4-OMe-Benzyl 45.6 40% at 50 mg/kg Conclusion : Electron-withdrawing groups (e.g., Cl) enhance activity .

Q. What experimental approaches resolve contradictions between in vitro and in vivo activity data?

- Issue : High in vitro GABA affinity but low in vivo efficacy.

- Strategies :

- Pharmacokinetic profiling : Measure plasma half-life (e.g., LC-MS/MS) and blood-brain barrier permeability (logP >3.0 preferred) .

- Metabolite analysis : Identify inactive metabolites via liver microsome assays .

Q. How can advanced analytical methods address stability challenges in aqueous solutions?

- Techniques :

- Forced degradation studies : Expose the compound to acidic (pH 2), basic (pH 10), and oxidative (H₂O₂) conditions.

- HPLC-MS : Monitor degradation products (e.g., quinazolinone ring hydrolysis at pH >8) .

Q. What methodologies validate the role of the ethylhexyl chain in solubility versus activity trade-offs?

- Solubility testing : Use shake-flask method in PBS (pH 7.4) and logP calculation (e.g., ClogP ≈4.2).

- Activity correlation : Compare analogs with shorter (e.g., ethyl) vs. branched chains (e.g., 2-ethylhexyl) in membrane permeability assays .

Q. How can derivatization of functional groups expand the compound’s reactivity for targeted drug delivery?

- Strategy : Introduce a carboxylic acid moiety at the ethylhexyl terminus for conjugation with nanoparticles or antibodies (e.g., EDC/NHS coupling) .

- Monitoring : Track reaction progress via FT-IR (disappearance of -NH stretch at 3300 cm⁻¹) .

Q. Data Contradiction Analysis Example :

- Observation : A derivative with 4-NO₂ substitution shows high in vitro antimicrobial activity but fails in vivo.

- Resolution : Test plasma protein binding (e.g., >95% binding reduces free drug concentration) and assess hepatic clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.